molecular formula C30H50O5Si B583733 4-O-tert-Butyldimethylsilyl Epi Lovastatin CAS No. 82978-03-8

4-O-tert-Butyldimethylsilyl Epi Lovastatin

Cat. No.: B583733
CAS No.: 82978-03-8
M. Wt: 518.81
InChI Key: YZUJIMXHROAZNZ-LLDGAUDVSA-N
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Description

4-O-tert-Butyldimethylsilyl Epi Lovastatin: is a chemically modified derivative of Lovastatin, a well-known cholesterol-lowering agent. This compound is characterized by the presence of a tert-butyldimethylsilyl group at the 4-O position, which serves as a protective group. The molecular formula of this compound is C30H50O5Si , and it has a molecular weight of 518.8 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-tert-Butyldimethylsilyl Epi Lovastatin typically involves the protection of the hydroxyl group at the 4-O position of Lovastatin. This is achieved by reacting Lovastatin with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-O-tert-Butyldimethylsilyl Epi Lovastatin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-O-tert-Butyldimethylsilyl Epi Lovastatin is primarily used in scientific research as a protected impurity of Lovastatin. Its applications include:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Lovastatin impurities.

    Biology: Studied for its potential effects on biological systems, particularly in the context of cholesterol metabolism.

    Medicine: Investigated for its potential therapeutic effects and as a model compound for the development of new cholesterol-lowering agents.

    Industry: Used in the pharmaceutical industry for quality control and validation of analytical methods

Mechanism of Action

The mechanism of action of 4-O-tert-Butyldimethylsilyl Epi Lovastatin is similar to that of Lovastatin. It inhibits the enzyme HMG-CoA reductase , which is involved in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The silyl group serves as a protective group, allowing for the study of the compound’s effects without interference from the hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-O-tert-Butyldimethylsilyl Epi Lovastatin is unique due to the presence of the tert-butyldimethylsilyl group, which provides protection to the hydroxyl group at the 4-O position. This modification allows for the study of the compound’s properties and reactions without interference from the hydroxyl group, making it a valuable tool in scientific research .

Properties

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O5Si/c1-10-20(3)29(32)34-26-16-19(2)15-22-12-11-21(4)25(28(22)26)14-13-23-17-24(18-27(31)33-23)35-36(8,9)30(5,6)7/h11-12,15,19-21,23-26,28H,10,13-14,16-18H2,1-9H3/t19-,20+,21-,23+,24+,25-,26-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUJIMXHROAZNZ-LLDGAUDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747265
Record name (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2R)-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82978-03-8
Record name (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2R)-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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